molecular formula C17H18O B8227904 1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one

1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one

Cat. No.: B8227904
M. Wt: 238.32 g/mol
InChI Key: LZKUSNNQDNANBL-UHFFFAOYSA-N
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Description

1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one is a substituted biphenyl ketone featuring a propan-1-one group at the 4-position of one phenyl ring and methyl substituents at the 3- and 4'-positions. This compound is synthesized via Friedel-Crafts acylation, where a biphenyl precursor reacts with propionyl chloride in the presence of Lewis acids like AlCl₃ or FeCl₃ . The methyl groups enhance electron density on the aromatic rings, facilitating electrophilic substitution reactions, while the ketone moiety offers reactivity for further derivatization, such as reductions or oxime formations .

Properties

IUPAC Name

1-[2-methyl-4-(4-methylphenyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-4-17(18)16-10-9-15(11-13(16)3)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKUSNNQDNANBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The process typically employs Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to activate the acyl chloride, generating an acylium ion that reacts with the electron-rich biphenyl ring. The methyl substituents on the biphenyl scaffold direct the acylation to the para position relative to the existing methyl groups, ensuring regioselectivity. Recent advancements have explored the use of BF₃·SMe₂ as a catalyst, which enhances reaction efficiency under milder conditions (60–80°C) while minimizing side reactions such as over-acylation or ring dealkylation.

Key Reaction Conditions:

  • Catalyst : AlCl₃ (1.2 equiv) or BF₃·SMe₂ (0.5 equiv)

  • Solvent : Dichloroethane (DCE) or dichloromethane (DCM)

  • Temperature : 60–80°C

  • Yield : 75–89% (optimized)

Substrate Synthesis: 3,4'-Dimethylbiphenyl

The biphenyl precursor is synthesized via Suzuki-Miyaura coupling between 3-methylphenylboronic acid and 4-bromo-4'-methylbiphenyl. Palladium catalysts (e.g., Pd(PPh₃)₄) in a tetrahydrofuran/water mixture facilitate this cross-coupling, achieving yields exceeding 85%.

Radical-Mediated Approaches: Innovations in Quaternary Carbon Formation

Emerging methodologies leverage radical processes to construct the quaternary carbon center. These methods often utilize dimethyl sulfoxide (DMSO) as a dual synthon, providing both methyl and thiomethyl groups under metal-free conditions.

Cyanuric Chloride (TCT)-Activated Reactions

In a representative protocol, DMSO activated by cyanuric chloride (TCT) generates methyl radicals that couple with the biphenyl substrate. Water addition controls the regioselectivity of the quaternary carbon formation, enabling one-step synthesis of the target compound.

Optimization Highlights:

  • Catalyst : TCT (1.5 equiv)

  • Solvent : DMSO/H₂O (9:1 v/v)

  • Temperature : 90°C

  • Yield : 68–72%

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each method:

Method Catalyst Yield Key Advantages Challenges
Friedel-Crafts AcylationAlCl₃/BF₃·SMe₂75–89%High regioselectivity; ScalableRequires pre-synthesized biphenyl
Radical Process (TCT)Cyanuric Chloride68–72%Metal-free; One-step synthesisModerate yields; Water sensitivity

Industrial-Scale Considerations

For large-scale production, Friedel-Crafts acylation is preferred due to its compatibility with continuous-flow reactors and established safety protocols. Recent innovations in solvent recovery (e.g., DCM recycling) and catalyst reuse (e.g., immobilized AlCl₃ on silica gel) have reduced environmental impact and operational costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) 1-([1,1'-Biphenyl]-4-yl)propan-1-one (95)
  • Structure : Lacks methyl substituents on the biphenyl rings.
  • Synthesis : Prepared via Friedel-Crafts acylation of biphenyl with propionyl chloride .
(b) 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one
  • Structure : Features a fluorine atom at the 2'-position instead of methyl groups.
  • Synthesis : Likely synthesized via Pd-catalyzed cross-coupling or direct fluorination .
  • Key Difference : Fluorine’s electron-withdrawing nature decreases ring reactivity toward electrophilic substitution, contrasting with the methyl groups’ activating effects in the target compound .
(c) 1-([1,1'-Biphenyl]-4-yl)ethan-1-one (93)
  • Structure: Shorter acyl chain (ethanone instead of propanone).
  • Synthesis : Generated using acetyl chloride under Friedel-Crafts conditions .
  • Key Difference : Reduced hydrophobicity due to the shorter chain, impacting solubility in organic solvents.
(d) DFBPE (1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone)
  • Structure : Difluoro substituents at 3' and 4' positions.
  • Synthesis : Synthesized via Suzuki-Miyaura cross-coupling with Pd catalysts .
  • Key Difference : Fluorine substituents enhance metabolic stability and electronic properties, making DFBPE more suitable for materials science applications compared to the methylated target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Boiling/Melting Point Solubility
1-(3,4'-Dimethyl-biphenyl-4-yl)propan-1-one 252.34 3-Me, 4'-Me, propanone Not reported High in DCM/THF
1-([1,1'-Biphenyl]-4-yl)propan-1-one (95) 224.26 None, propanone ~180–185°C (est.) Moderate in EtOAc
1-(2'-Fluorobiphenyl-4-yl)propan-1-one 228.27 2'-F, propanone Not reported Lower in polar solvents
DFBPE 246.23 3',4'-F, ethanone Not reported High in DMSO

Notes:

  • Methyl groups increase hydrophobicity, enhancing solubility in non-polar solvents.
  • Fluorine substituents reduce electron density, affecting crystallization behavior .

Research Findings and Trends

  • Synthetic Efficiency : Friedel-Crafts acylation remains the most common method for biphenyl ketones, with yields influenced by substituent electronic effects. Methyl groups improve reaction rates compared to electron-withdrawing substituents .
  • Derivatization : Oxime formation (e.g., compound 1p in ) and imidazole conjugation () are viable pathways for expanding functionality.
  • Environmental Impact : Halogenated analogs (e.g., PCBs) are restricted due to toxicity, driving interest in safer methyl- or fluorine-substituted derivatives .

Biological Activity

1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one, also known as 1-propanone, is a compound with the molecular formula C17H18O and a CAS number of 2803460-62-8. This compound has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18O
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 2803460-62-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on cell lines and potential therapeutic applications. The following sections discuss specific areas of interest.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have been tested for their ability to inhibit hypoxia-inducible factor (HIF)-1 activity, which is crucial in cancer progression. The compound demonstrated inhibition of HIF-1α expression in murine mammary carcinoma cells under hypoxic conditions at concentrations ranging from 10 to 100 nM .

Table 1: Inhibition of HIF-1 Activity

CompoundConcentration (nM)Effect on HIF-1α Expression
This compound10 - 100Significant inhibition
Control-No inhibition

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that the compound maintains a high survival rate (>80%) in HEK-293T cells even at elevated concentrations (up to 10 µM) under hypoxic conditions . This suggests a favorable safety profile for potential therapeutic applications.

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cancer cell survival and proliferation. The dual luciferase-reporter assay indicated that compounds similar to this one could significantly affect HIF-1 transactivation activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

  • Study on Manassantin Analogues : Research demonstrated that manassantin A analogues exhibited potent inhibitory effects on HIF-1 activity and VEGF secretion in various cancer cell lines. The findings suggest that structural modifications can enhance biological efficacy while maintaining low toxicity levels .
  • Antidepressant Potential : Other derivatives related to biphenyl structures have been evaluated for their dual action at serotonin receptors, indicating potential antidepressant properties. This highlights the versatility of biphenyl derivatives in pharmacological applications .

Q & A

(Basic) What are the standard synthetic routes for 1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one, and how are reaction conditions optimized?

A common approach involves Friedel-Crafts acylation , where an acyl chloride reacts with a dimethyl-substituted biphenyl precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key optimization parameters include:

  • Temperature control (0–50°C) to minimize side reactions.
  • Solvent selection (e.g., dichloromethane or nitrobenzene) to enhance electrophilic reactivity.
  • Stoichiometric ratios of catalyst to substrate (typically 1:1 to 2:1) to ensure complete acylation.
    Alternative routes may employ Suzuki-Miyaura coupling to construct the biphenyl scaffold before introducing the propan-1-one group via nucleophilic acyl substitution .

(Advanced) How can regiochemical outcomes during synthesis be predicted or controlled, particularly regarding dimethyl substitution on the biphenyl system?

Regioselectivity is influenced by steric and electronic effects of the dimethyl groups. Computational tools like DFT (Density Functional Theory) can model electron density distribution to predict reactive sites . Experimentally:

  • Directed ortho-metalation (DoM) strategies can guide substitution patterns.
  • Protecting groups (e.g., methoxy) may temporarily block undesired positions, followed by deprotection post-reaction .
    Contradictions in reported regioselectivity should be resolved through HPLC-MS or 2D NMR to confirm structural assignments .

(Basic) What analytical techniques are recommended for characterizing purity and structural integrity?

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms substitution patterns.
  • HPLC with UV/Vis detection : Quantifies purity (>98% for research-grade material) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns.
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .

(Advanced) How can computational methods (e.g., DFT, AIM) elucidate electronic properties and reactivity?

DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example:

  • AIM (Atoms in Molecules) theory analyzes bond critical points to quantify intramolecular interactions (e.g., hydrogen bonding) .
  • Molecular dynamics simulations assess conformational flexibility under varying solvent conditions.
    These methods help reconcile discrepancies between experimental reactivity and theoretical predictions.

(Basic) What are the key stability considerations for this compound during storage and handling?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) in storage containers to avoid hydrolysis.
  • Temperature : Long-term stability at –20°C; short-term use at 4°C .

(Advanced) How can researchers design experiments to investigate environmental fate or ecotoxicological impacts?

Adopt a tiered approach per ISO 14040 guidelines :

Laboratory studies :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and measure degradation via LC-MS .
  • Soil sorption experiments : Use batch equilibrium methods to determine Kd (distribution coefficient).

Mesocosm studies : Simulate real-world ecosystems to assess bioaccumulation in aquatic organisms .

Computational modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict persistence or toxicity.

(Basic) How are spectral data contradictions (e.g., NMR shifts) resolved in structural verification?

  • Variable Temperature (VT) NMR : Identifies dynamic effects (e.g., rotamers) causing signal splitting.
  • COSY/NOESY : Correlates coupling patterns and spatial proximity of protons.
  • Isotopic labeling : Introduces ¹³C or ²H to trace specific functional groups .

(Advanced) What strategies address inconsistencies in reported catalytic activity or reaction yields?

  • Systematic DoE (Design of Experiments) : Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions.
  • In situ monitoring (e.g., ReactIR): Tracks intermediate formation and reaction progression.
  • Meta-analysis of literature : Compare methodologies to isolate variables (e.g., impurity profiles) affecting reproducibility .

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

(Advanced) How can researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships)?

  • Pharmacophore modeling : Map steric/electronic features to biological targets (e.g., enzyme inhibition).
  • Comparative studies : Synthesize analogs (e.g., fluoro or methoxy derivatives) to correlate substituent effects with activity .
  • Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to elucidate reaction pathways .

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